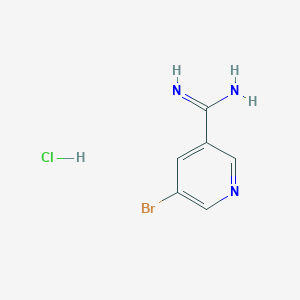

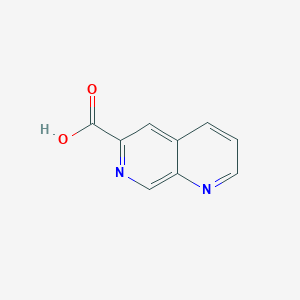

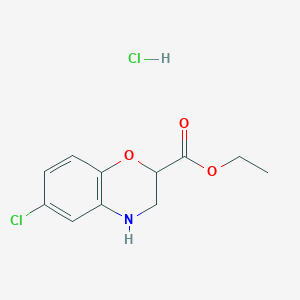

1,7-Naphthyridine-6-carboxylic acid

Übersicht

Beschreibung

Naphthyridines are a class of heterocyclic compounds containing a fused system of two pyridine rings . They are found in natural products (plants and marine organisms) or can be obtained synthetically . They possess six isomers depending on the nitrogen atom’s location .

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves heterocyclization, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .Molecular Structure Analysis

Naphthyridines are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings . There are six positional isomers with different locations of nitrogen atoms .Chemical Reactions Analysis

The behavior of derivatives of the isomeric naphthyridines under electron impact has been studied and the main fragmentation pathways have been identified .Physical And Chemical Properties Analysis

The physical and chemical properties of naphthyridines can vary greatly depending on the specific compound. For example, the molecular weight of 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid is 190.16 g/mol .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

1,7-Naphthyridine-6-carboxylic acid derivatives have been extensively studied for their antibacterial properties. For instance, a series of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, demonstrated broad and potent in vitro antibacterial activity, excellent in vivo efficacy in systemic infections, and low acute toxicity (Matsumoto et al., 1984). Another study synthesized and evaluated 7-substituted derivatives for their antibacterial activities, finding compounds like BMY 40062 (7-diazabicyclo naphthyridine derivative) to be potent both in vitro and in vivo (Bouzard et al., 1989).

Antitumor Agents

Research has also explored the antitumor applications of 1,7-naphthyridine derivatives. A study discovered that a series of 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids possessed moderate cytotoxic activity against murine and human tumor cell lines. Modifications to the N-1 and C-7 positions and the core ring structure influenced the antitumor activity (Tomita et al., 2002).

Supramolecular Chemistry

In the field of supramolecular chemistry, studies have focused on the weak interactions between naphthyridine derivatives and carboxylic acids. For instance, a study on 5,7-dimethyl-1,8-naphthyridine-2-amine and its interactions with carboxylic acids revealed insights into the role of naphthyridine derivatives in binding with carboxylic acid derivatives, leading to the formation of proton-transfer complexes and 3D framework structures (Jin et al., 2011).

Spectroscopic Studies

Spectroscopic studies have been conducted on derivatives of 1,6- and 1,7-naphthyridines to understand their interaction with solvents of different polarity and hydrogen bond donor/acceptor ability. This research helps in understanding the relative stabilities of isomers and their solvatochromism (Santo et al., 2003).

Chemical Synthesis

There has been significant work in the synthesis of various 1,7-naphthyridine derivatives for different applications. For example, the efficient synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an important intermediate for many anticancer drugs, has been optimized and reported (Zhang et al., 2019).

Wirkmechanismus

Target of Action

The primary target of 1,7-Naphthyridine-6-carboxylic acid is the kinase PIP4K2A . This kinase is a type II lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol 4,5-bisphosphate (PI4,5P2) . The involvement of PIP4K2A/B in cancer has been suggested, particularly in the context of p53 mutant/null tumors .

Mode of Action

This compound interacts with its target, the kinase PIP4K2A, by inhibiting its activity . This inhibition disrupts the normal conversion of PI5P into PI4,5P2, altering the balance of these two phospholipids within the cell .

Biochemical Pathways

The inhibition of PIP4K2A affects the phosphoinositide pathway. This pathway is crucial for a variety of cellular functions, including signal transduction, membrane trafficking, and cell growth . By disrupting the balance of PI5P and PI4,5P2, this compound can influence these cellular processes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the phosphoinositide pathway. By inhibiting PIP4K2A, this compound can disrupt normal cellular functions, potentially leading to cell death . This makes it a potential candidate for the treatment of certain types of cancer, particularly those associated with p53 mutations .

Safety and Hazards

Zukünftige Richtungen

Naphthyridines have a wide range of activity which makes them a fascinating object of research with prospects for use in therapeutic purposes . Their potency to treat neurodegenerative and immunomodulatory disorders, along with their anti-HIV, antidepressant, and antioxidant properties, has enticed researchers to look beyond their broad-spectrum activities, providing further scope for exploration .

Eigenschaften

IUPAC Name |

1,7-naphthyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)5-11-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHAIFYRBKYBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[cyano(p-tolyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407001.png)

![(3-Isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1407005.png)

![Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate](/img/structure/B1407008.png)

![Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride](/img/structure/B1407010.png)

![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate](/img/structure/B1407012.png)

![3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B1407014.png)

![Ethyl 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-1-yl]propanoate](/img/structure/B1407015.png)